molecular formula C11H11ClN6O3 B11451350 N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B11451350
M. Wt: 310.70 g/mol
InChI Key: TXGNTHPCOLFRJZ-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route might involve the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-chloropyridine and appropriate reagents.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the triazole ring using nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the pyridine and triazole rings through a butanamide linker, using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and triazole groups could play a role in binding to these targets, while the pyridine ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which could affect its reactivity and biological activity.

    N-(2-chloropyridin-3-yl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both a nitro group and a triazole ring, which can confer specific reactivity and biological activity. The combination of these functional groups with the pyridine ring and butanamide linker makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H11ClN6O3

Molecular Weight

310.70 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C11H11ClN6O3/c12-10-8(3-1-5-13-10)15-9(19)4-2-6-17-7-14-11(16-17)18(20)21/h1,3,5,7H,2,4,6H2,(H,15,19)

InChI Key

TXGNTHPCOLFRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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